5-(Piperidin-4-ylmethyl)pyrimidine is a chemical compound that features a pyrimidine ring substituted with a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development. Pyrimidines are known for their presence in nucleic acids and various bioactive molecules, while piperidine is often associated with pharmacological properties.
5-(Piperidin-4-ylmethyl)pyrimidine can be classified under heterocyclic compounds, specifically as a pyrimidine derivative. It is synthesized from commercially available starting materials, such as 2-methylpyrimidine and piperidine derivatives. The compound's structure is characterized by the presence of both nitrogen-containing rings, which contribute to its reactivity and biological activity.
The synthesis of 5-(Piperidin-4-ylmethyl)pyrimidine typically involves several key steps:
This multi-step synthesis allows for the introduction of functional groups that can enhance the compound's biological activity.
5-(Piperidin-4-ylmethyl)pyrimidine can participate in various chemical reactions due to its functional groups:
These reactions make it versatile for further derivatization in drug discovery efforts.
The mechanism of action for 5-(Piperidin-4-ylmethyl)pyrimidine is not fully elucidated but likely involves interaction with biological targets such as enzymes or receptors. The presence of both nitrogen-containing rings suggests potential binding sites for nucleic acid interactions or enzyme inhibition.
Studies indicate that similar compounds may exhibit anti-inflammatory or anticancer properties through modulation of signaling pathways involved in cell proliferation and apoptosis .
The physical properties of 5-(Piperidin-4-ylmethyl)pyrimidine include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of nitrogen atoms.
5-(Piperidin-4-ylmethyl)pyrimidine has potential applications in various fields:
Molecular Architecture:5-(Piperidin-4-ylmethyl)pyrimidine (C₁₀H₁₅N₃, MW 177.25 g/mol) features a pyrimidine ring linked via a methylene bridge (–CH₂–) to the 4-position of a piperidine ring. The pyrimidine ring is a planar, six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, creating electron-deficient regions conducive to π-stacking and hydrogen bonding. The piperidine ring adopts a chair conformation, with its tertiary nitrogen atom protonatable under physiological conditions (pKa ~10.1), enhancing water solubility and bioactivity [3] [9].
Systematic Nomenclature:
C1CNCCC1CC2=CN=CN=C2
; InChIKey: ZXPMWCOTZYTNN-UHFFFAOYSA-N
[1]. Stereochemical Features:The piperidine ring exhibits axial and equatorial proton orientations due to nitrogen inversion (energy barrier: 6.1 kcal/mol). Substituents at C4 prefer equatorial positions to minimize 1,3-diaxial steric strain [3].
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description | Method/Reference |
---|---|---|
Molecular Formula | C₁₀H₁₅N₃ | PubChem [1] |
Molecular Weight | 177.25 g/mol | PubChem [1] |
Hybridization | Pyrimidine (sp²), Piperidine (sp³) | NMR/X-ray [3] [9] |
pKa (Piperidine N) | ~10.1 | Computational [3] |
LogP | ~1.8 (moderate lipophilicity) | SwissADME [8] |
Piperidine Origins:Piperidine was first isolated in 1850 by Thomas Anderson via nitric acid oxidation of piperine (from black pepper). Its industrial synthesis emerged in the 1930s through catalytic hydrogenation of pyridine over MoS₂ catalysts, enabling scalable production of piperidine scaffolds [3].
Evolution of Hybrid Synthesis:Early methods for piperidine-pyrimidine hybrids relied on nucleophilic substitutions (e.g., reacting 4-chloropyrimidine with piperidin-4-ylmethanamine). The 1990s saw advances in Buchwald-Hartwig amination, enabling Pd-catalyzed C–N coupling for derivatives like N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine (1556130-56-3) [7]. Microwave-assisted synthesis (2010s) accelerated routes to analogs such as 5-cyclopropyl-2-(piperidin-4-ylmethyl)pyrimidine, reducing reaction times from hours to minutes [10].
Notable Derivatives:
Kinase Inhibition:Piperidine-pyrimidine hybrids exhibit potent kinase modulation. For example:
Table 2: Biological Activities of Key Piperidine-Pyrimidine Hybrids
Compound | Target/Activity | Potency (IC₅₀/EC₅₀) | Selectivity Notes |
---|---|---|---|
N-methyl-N-(piperidin-4-yl)pyrimidin-4-amine | PKB/Akt kinase inhibition | 8.2 nM | 150× selective over PKA |
Compound 19a (thiazolo[5,4-d]pyrimidine) | HIV-1 RT (RES056 mutant) | 18.3 nM | 2× more potent than Etravirine |
Compound 11 (thiazolo[5,4-d]pyrimidine) | A₂A adenosine receptor antagonism | 7.42 nM (IC₅₀) | Inverse agonist [8] |
GPR119 agonist 10 | Glucose-dependent insulin secretion | 10 nM (cAMP activation) | Improved hERG safety [5] |
Antiviral Applications:Thiazolo[5,4-d]pyrimidine-piperidine conjugates (e.g., 19a) inhibit HIV-1 reverse transcriptase at nanomolar levels (EC₅₀ = 1.1–3.4 nM). They retain potency against RES056 mutants (EC₅₀ = 18.3 nM) by forming hydrogen bonds with Lys101 and hydrophobic contacts with Tyr188 [10].
GPCR Modulation:
Design Advantages:
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7